(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H16Br2N2O2S and its molecular weight is 484.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Drug Development
Synthesis of Thiazole Derivatives : A study detailed the efficient synthesis of N-substituted benzamides with benzo[d]thiazol motifs, highlighting their potential as precursors in pharmaceutical synthesis. The process involves heterocyclization, showcasing the versatility of these compounds in organic synthesis and drug development (Saeed & Rafique, 2013) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides.
Antimicrobial and Antiviral Properties : Thiazolides, a class of drugs that include nitazoxanide and derivatives, exhibit broad-spectrum activity against viruses, bacteria, protozoan parasites, and proliferating mammalian cells. The research emphasizes the potential of these compounds in treating various infections and conditions, including their mechanisms of action and the importance of functional groups like bromo- and nitro-thiazolides (Hemphill, Müller, & Müller, 2012) Thiazolides, a Novel Class of Anti-Infective Drugs.
Anticonvulsant Activities : The quinazolino-benzothiazoles have been identified as effective anticonvulsant agents, with specific derivatives showing significant activity against seizures. This demonstrates the applicability of benzo[d]thiazol derivatives in developing treatments for neurological disorders (Ugale et al., 2012) Quinazolino-benzothiazoles: fused pharmacophores as anticonvulsant agents.
Novel Photodynamic Therapy (PDT) Applications
Photodynamic Therapy for Cancer : A zinc phthalocyanine derivative, modified with benzo[d]thiazol-ylidene groups, has been synthesized for photodynamic therapy (PDT), showing high singlet oxygen quantum yield. This highlights the role of benzo[d]thiazol derivatives in developing efficient photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020) The new zinc phthalocyanine having high singlet oxygen quantum yield.
Antifungal and Antibacterial Research
Antifungal and Antibacterial Agents : Novel benzamides with benzo[d]thiazol-2(3H)-ylidene) structures were synthesized and demonstrated to exhibit low to moderate antifungal activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Saeed, Zaman, Jamil, & Mirza, 2008) Synthesis and Antifungal Activity of Some Novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) Substituted Benzamides.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis organism
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target protein . This interaction can inhibit the function of the target, leading to the observed biological effects.
Biochemical Pathways
Benzothiazole derivatives have been implicated in a variety of biochemical pathways, including those involved in cell division and protein synthesis . The compound’s effect on these pathways could potentially lead to its observed biological activity.
Pharmacokinetics
Benzothiazole derivatives have been found to have good bioavailability in some studies
Result of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may have similar effects
Future Directions
Properties
IUPAC Name |
2-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAPFPHSSXKDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.